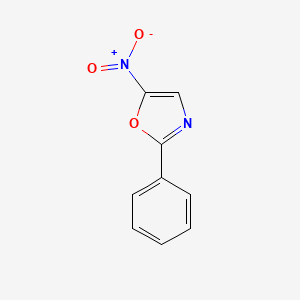
Tagppl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tagppl” is a compound that has recently garnered attention in various scientific fields due to its unique properties and potential applications. While specific details about its chemical structure and properties are still under investigation, it is believed to be a versatile compound with significant implications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Tagppl” involves a series of complex chemical reactions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a nucleophilic substitution reaction under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compound is then subjected to a series of purification steps, including recrystallization and chromatography.
Final Synthesis: The purified intermediate undergoes a final reaction, typically involving a catalyst, to form “this compound”.
Industrial Production Methods
Industrial production of “this compound” involves scaling up the laboratory synthesis process. This includes:
Batch Processing: Large-scale reactors are used to carry out the initial and intermediate reactions.
Continuous Flow Systems: Advanced continuous flow systems are employed to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
“Tagppl” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, “this compound” can be converted into its oxidized form.
Reduction: Reducing agents can revert the oxidized form back to “this compound”.
Substitution: “this compound” can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
“Tagppl” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: “this compound” is employed in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: “this compound” is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “Tagppl” involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: “this compound” binds to specific proteins and enzymes, modulating their activity.
Pathways: It influences various cellular pathways, including signal transduction and metabolic processes.
Properties
CAS No. |
103834-43-1 |
|---|---|
Molecular Formula |
C29H40N4O6S |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropyl]sulfanyl-3-methylpentanoic acid |
InChI |
InChI=1S/C29H40N4O6S/c1-4-18(2)26(29(38)39)40-17-22(14-20-8-6-5-7-9-20)33-25(35)16-31-27(36)19(3)32-28(37)24(30)15-21-10-12-23(34)13-11-21/h5-13,18-19,22,24,26,34H,4,14-17,30H2,1-3H3,(H,31,36)(H,32,37)(H,33,35)(H,38,39) |
InChI Key |
GAYVPMGAQJNPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)SCC(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



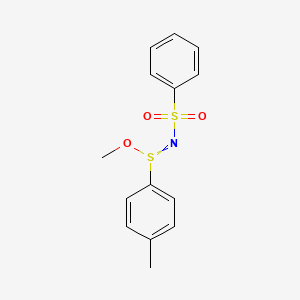
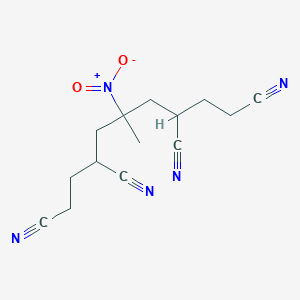
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
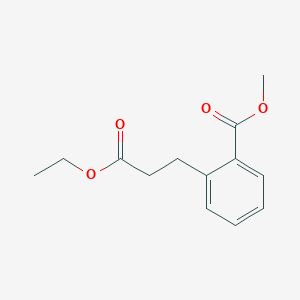

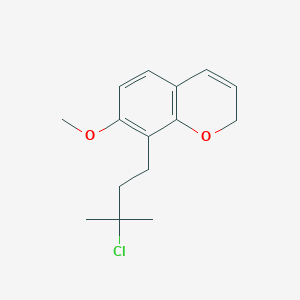
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)


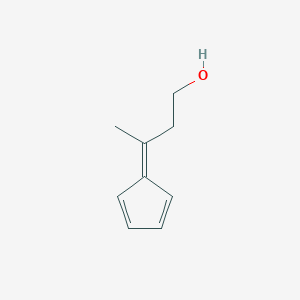
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
